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Compound of Interest

Compound Name:
3-Methoxypyrrolidine

hydrochloride

Cat. No.: B143666 Get Quote

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged

structure." This five-membered saturated nitrogen heterocycle is a cornerstone in the

architecture of numerous biologically active compounds, with approximately 60% of FDA-

approved small-molecule drugs featuring a nitrogen-containing heterocycle.[1][2] The

prevalence of this scaffold is not coincidental; its non-planar, three-dimensional geometry

provides an sp³-rich framework that allows for superior exploration of pharmacophore space

compared to flat, aromatic systems.[3][4] This structural complexity is critical for enhancing key

drug-like properties, including solubility, metabolic stability, and target binding affinity.[3]

3-Methoxypyrrolidine hydrochloride (CAS: 136725-50-3) is a versatile synthetic building

block that leverages the inherent advantages of the pyrrolidine core. The secondary amine

provides a reactive handle for covalent modification, while the 3-methoxy group offers a means

to fine-tune polarity and metabolic properties, making it a valuable intermediate for medicinal

chemists. This guide offers a comprehensive technical overview of its synthesis,

characterization, application, and handling for researchers, scientists, and drug development

professionals.
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Property Value Reference

CAS Number 136725-50-3 [5][6]

Molecular Formula C₅H₁₂ClNO [6][7][8]

Molecular Weight 137.61 g/mol [6][8][9]

Physical Form Solid-Liquid Mixture [6]

Boiling Point 171.7 °C at 760 mmHg [6]

Typical Purity ≥97% [6]

Storage Conditions
Room Temperature, Inert

Atmosphere
[5][8][10]

Rational Synthesis: A Pathway from Precursor to
Product
The synthesis of 3-Methoxypyrrolidine hydrochloride is most efficiently achieved from

readily available and economical precursors, typically starting with 3-hydroxypyrrolidine. The

strategic selection of protecting groups is paramount to prevent unwanted side reactions and

ensure high yields of the desired product. The following three-step sequence is a robust and

widely applicable methodology.

Causality of the Synthetic Strategy
N-Protection: The secondary amine of 3-hydroxypyrrolidine is more nucleophilic than the

hydroxyl group. To selectively perform O-alkylation (methylation) on the hydroxyl group, the

amine must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group

is ideal due to its stability in basic conditions (required for methylation) and its clean,

quantitative removal under acidic conditions.

O-Methylation: The Williamson ether synthesis is a classic and reliable method for forming

ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl

group, forming a highly nucleophilic alkoxide. This alkoxide then readily displaces the iodide

from methyl iodide via an Sₙ2 reaction to form the desired methyl ether.
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Deprotection and Salt Formation: The final step accomplishes two goals simultaneously.

Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane

or methanol, cleaves the acid-labile Boc group.[11] The liberated secondary amine is then

protonated by the excess HCl to form the stable and often crystalline hydrochloride salt,

which facilitates isolation and improves handling and shelf-life.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add

triethylamine (1.2 eq.).

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC

until the starting material is consumed.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the N-Boc protected intermediate, which can often be used without further

purification.

Step 2: Synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a

solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional hour.

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.4 eq.) dropwise.

Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Carefully quench the reaction by the slow addition of water at 0 °C.

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over

Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to obtain the pure methylated product.

Step 3: Synthesis of 3-Methoxypyrrolidine hydrochloride (136725-50-3)

Dissolve tert-butyl 3-methoxypyrrolidine-1-carboxylate (1.0 eq.) in a 4 M solution of HCl in

1,4-dioxane (10 eq. of HCl).[11]

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess HCl.

The resulting solid or oil is the target compound, 3-Methoxypyrrolidine hydrochloride. It

can be triturated with diethyl ether or recrystallized if necessary to achieve higher purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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